N-Acetyl-L-cysteine-13C3,15N

Description

Significance of Stable Isotope Resolved Metabolomics (SIRM) and Fluxomics in Systems Biology

Systems biology aims to understand the complex interactions within a biological system as a whole. mdpi.com Within this field, metabolomics provides a snapshot of the small molecule (metabolite) content of a cell or organism at a specific moment. wikipedia.org However, metabolism is an inherently dynamic process. wikipedia.org This is where fluxomics, the study of metabolic reaction rates (or fluxes), becomes critical. wikipedia.orgfrontiersin.org The complete set of metabolic fluxes, known as the fluxome, represents the ultimate functional output of a cell, integrating information from the genome, transcriptome, and proteome with environmental cues. mdpi.comwikipedia.org

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful analytical approach that underpins fluxomics. bio-protocol.orgnih.gov It involves introducing a substrate enriched with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), and then using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track the incorporation of these isotopes into downstream metabolites. nih.govresearchgate.net This allows researchers to:

Quantify the rates of biochemical reactions within a metabolic network. frontiersin.org

Elucidate complex and previously unknown metabolic pathways. nih.gov

Identify metabolic bottlenecks and reprogramming in disease states, such as cancer and diabetes. studysmarter.co.ukuky.edu

By providing a dynamic and functional readout of the metabolic network, SIRM and fluxomics offer a more representative picture of the cellular phenotype than static -omics measurements alone. mdpi.comuky.edu

Rationale for Isotopic Labeling Strategies in Elucidating Metabolic Pathways

Isotopic labeling is the fundamental technique that enables the tracing of metabolic pathways in real-time. frontiersin.org The strategy involves introducing a molecule (a "tracer") where one or more of its naturally abundant atoms (like ¹²C or ¹⁴N) are replaced by their heavier, stable isotopes (like ¹³C or ¹⁵N). numberanalytics.comoup.com These labeled molecules are chemically identical to their unlabeled counterparts and are processed by enzymes in the same way. numberanalytics.comjove.com However, their increased mass allows them to be distinguished and tracked by analytical instruments like mass spectrometers. jove.comdoi.org

The rationale for using isotopic labeling includes:

Pathway Tracing: By following the journey of the labeled atoms from a precursor molecule through various biochemical reactions, researchers can map the flow of metabolites through a pathway. numberanalytics.com For example, using ¹³C-labeled glucose can reveal the activity of glycolysis and the Krebs cycle. numberanalytics.com

Flux Quantification: The rate at which the isotopic label appears in different metabolites provides a direct measure of the metabolic flux through that specific pathway. nih.gov This quantitative data is crucial for building accurate computational models of metabolic networks. mdpi.com

Metabolite Identification: The unique isotopic signature of labeled compounds can help in the structural elucidation and confident identification of unknown metabolites from complex biological samples. nih.govdoi.org

Resolving Compartmentation: Stable isotope tracers allow for the unambiguous tracking of atoms through different cellular compartments, providing insights into the spatial organization of metabolism. nih.gov

These strategies have become indispensable for understanding the intricate regulation of metabolic networks and how they are altered in response to genetic or environmental perturbations. nih.govnumberanalytics.com

Specificity and Advantages of N-Acetyl-L-cysteine-13C3,15N as a Research Probe

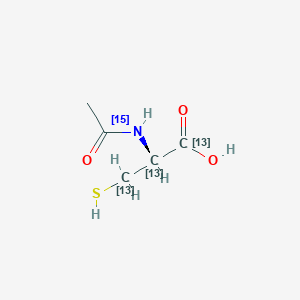

N-Acetyl-L-cysteine (NAC) is a derivative of the amino acid L-cysteine and serves as a key precursor for the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.govbio-gems.com The isotopically labeled version, N-Acetyl-L-cysteine-¹³C₃,¹⁵N , is a specialized research probe designed for advanced metabolic studies. In this compound, three carbon atoms and the single nitrogen atom in the N-acetyl-L-cysteine molecule are replaced with their heavy stable isotopes, ¹³C and ¹⁵N, respectively. cymitquimica.comsigmaaldrich.com

Table 1: Properties of N-Acetyl-L-cysteine-¹³C₃,¹⁵N

| Property | Value |

|---|---|

| Chemical Formula | ¹³C₃C₂H₉¹⁵NO₃S sigmaaldrich.com |

| Molecular Weight | 167.17 g/mol cymitquimica.comsigmaaldrich.com |

| Isotopic Enrichment | ≥97 atom % ¹⁵N, ≥97 atom % ¹³C sigmaaldrich.comsigmaaldrich.com |

| Mass Shift | M+4 sigmaaldrich.com |

| Appearance | Off-White Solid cymitquimica.com |

The specific advantages of using N-Acetyl-L-cysteine-¹³C₃,¹⁵N as a research probe include:

Direct Tracing of Glutathione Synthesis: Since NAC is a direct precursor to cysteine, which is then incorporated into glutathione, this labeled probe allows for the precise tracking of de novo glutathione synthesis. nih.govresearchgate.net The presence of both ¹³C and ¹⁵N labels provides a robust and unambiguous signal for tracking the NAC-derived portion of the glutathione molecule.

Probing Redox Status: The metabolism of NAC and its incorporation into the glutathione pool are intimately linked to the cell's redox state. nih.gov Studies have used labeled NAC to monitor the formation of disulfide bonds, such as the NAC-glutathione dimer, providing real-time insights into redox chemistry in vivo. nih.gov

High Specificity and Low Ambiguity: The dual-labeling (¹³C and ¹⁵N) and the M+4 mass shift create a unique isotopic signature that is easily distinguished from naturally occurring molecules, minimizing background noise and allowing for highly sensitive detection with mass spectrometry. sigmaaldrich.com

Metabolite Fate Mapping: Researchers can use N-Acetyl-L-cysteine-¹³C₃,¹⁵N to trace the metabolic fate of NAC beyond glutathione synthesis. For instance, it has been used as an intermediate in the synthesis of other labeled metabolites for research, such as N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine, a urinary metabolite of an experimental anti-tumor agent. cymitquimica.com

Table 2: Example Research Findings Using Labeled N-Acetyl-L-cysteine

| Labeled Probe | Biological System | Key Metabolites Tracked | Research Focus | Citation |

|---|---|---|---|---|

| [¹³C₃, ¹⁵N]-NAC | Human Pancreatic Tumor Xenografts | NAC-Glutathione (NAC-GSH) Dimer | In vivo tracking of NAC metabolites to probe redox status. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO3S |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

(2R)-2-(acetyl(15N)amino)-3-sulfanyl(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i2+1,4+1,5+1,6+1 |

InChI Key |

PWKSKIMOESPYIA-OCZMAYJFSA-N |

Isomeric SMILES |

CC(=O)[15NH][13C@@H]([13CH2]S)[13C](=O)O |

Canonical SMILES |

CC(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Methodological Frameworks for Utilizing N Acetyl L Cysteine 13c3,15n in Research

Experimental Design Principles for N-Acetyl-L-cysteine-13C3,15N Tracing Studies

Stable isotope tracing experiments are designed to follow the journey of labeled atoms from a precursor molecule through metabolic pathways into downstream products. nih.gov The experimental setup must be meticulously planned to ensure that the introduction of the tracer does not perturb the cell's or organism's natural metabolic state, a condition known as metabolic steady state. nih.gov The duration of labeling is a critical parameter, varying from minutes for rapid pathways like glycolysis to many hours for more complex biosynthetic pathways. nih.gov By analyzing the mass isotopologue distribution (MID) of downstream metabolites, researchers can gain unparalleled insights into the wiring of cellular metabolism. springernature.com

In in vitro studies, cultured cells are incubated in a medium where standard NAC is replaced with this compound. This allows for precise tracking of NAC's contribution to intracellular metabolic pools. A primary focus of such studies is to quantify the de novo synthesis of glutathione (B108866) (GSH). After cellular uptake, NAC is deacetylated to form L-cysteine. The labeled L-cysteine (L-cysteine-¹³C₃,¹⁵N) can then be incorporated along with glutamate (B1630785) and glycine into GSH.

Mass spectrometry can then distinguish between pre-existing, unlabeled GSH (M+0) and newly synthesized, labeled GSH (M+4), providing a direct measure of the rate of GSH synthesis from an exogenous NAC precursor. nih.gov This technique has been used to confirm that NAC serves as a source of cysteine for GSH biosynthesis, particularly in situations of severe GSH depletion or when extracellular cysteine is limited. nih.gov Furthermore, these in vitro systems are crucial for understanding how genetic modifications or pharmacological interventions impact NAC metabolism and subsequent antioxidant pathways. mdpi.com For example, tracing studies can reveal how knocking out a specific enzyme affects the cell's ability to utilize NAC for GSH production. mdpi.com

Below is a table representing the expected mass shifts in key metabolites when cells are cultured with this compound.

| Metabolite | Unlabeled Mass (Monoisotopic) | Labeled Isotopologue | Labeled Mass (Monoisotopic) | Mass Shift | Analytical Platform |

| N-Acetyl-L-cysteine | 163.04 | N-Acetyl-L-cysteine-¹³C₃,¹⁵N | 167.05 | M+4 | LC-MS |

| L-cysteine | 121.02 | L-cysteine-¹³C₃,¹⁵N | 125.03 | M+4 | LC-MS, GC-MS |

| Glutathione (GSH) | 307.08 | Glutathione (from labeled Cys) | 311.09 | M+4 | LC-MS |

This table is illustrative and actual detected masses may vary based on ionization state.

Ex vivo tissue perfusion models, such as the isolated perfused heart, offer an intermediate level of complexity between in vitro cell cultures and full in vivo models. researchgate.netnih.gov In this setup, an intact organ is maintained in a viable state outside the body by circulating a controlled perfusion buffer containing nutrients, oxygen, and the stable isotope tracer. nih.gov This methodology allows for the study of organ-specific metabolism without the confounding systemic influences present in a whole organism.

When this compound is added to the perfusion buffer, researchers can investigate how a specific organ, like the liver or kidney, takes up and metabolizes NAC. escholarship.org This is particularly relevant for understanding the pharmacokinetics and metabolic effects of NAC on a target organ. For instance, by analyzing tissue extracts and the effluent perfusate over time, one can quantify the rate of NAC uptake, its conversion to labeled L-cysteine, and its incorporation into the organ's glutathione pool. This approach provides critical data on how an organ's metabolic state (e.g., under ischemic or oxidative stress) influences its capacity to utilize NAC for antioxidant defense. researchgate.net

In vivo studies using pre-clinical models like rodents are essential for understanding the systemic metabolism and biodistribution of NAC. embopress.org In these experiments, this compound is administered to the animal, often intravenously, and samples from various tissues (e.g., brain, plasma, red blood cells) and biofluids are collected at different time points. nih.gov

One key application is in tumor biology, using rodent xenograft models where human tumor cells are implanted into mice. researchgate.net Researchers have administered ¹³C,¹⁵N-labeled NAC to mice with pancreatic tumor xenografts to track the metabolites of NAC directly within the tumor tissue. researchgate.net This allows for the investigation of how tumors utilize NAC to support the synthesis of glutathione, which is critical for protecting cancer cells from oxidative stress. researchgate.netresearchgate.net

Studies in wild-type mice have used stable-labeled NAC to characterize its role as a precursor for GSH. nih.gov By quantifying both labeled and unlabeled GSH in red blood cells and brain tissue, researchers found that while NAC administration did increase total GSH levels, the incorporation of the labeled portion into the GSH pool was minimal, suggesting an indirect mechanism for boosting glutathione rather than serving as a direct, primary precursor under normal physiological conditions. nih.gov

In the context of parasitology, stable isotope tracing is a powerful tool for unraveling the unique metabolic pathways of parasites. vliz.benih.govresearchgate.net While specific studies using this compound in parasitic models are emerging, the methodology allows for tracing the flow of carbon and nitrogen from host-derived nutrients into essential parasite metabolites. This can help identify unique metabolic dependencies in parasites, such as their reliance on host-derived cysteine for their own glutathione synthesis, potentially revealing novel drug targets. nih.govresearchgate.net

Sample Preparation Methodologies for Analysis of Labeled N-Acetyl-L-cysteine and its Metabolites

Proper sample preparation is a critical step in all metabolomics and isotope tracing studies to ensure the preservation of metabolites and the accuracy of analytical results. nih.govebi.ac.uk This involves rapidly halting all enzymatic activity (quenching), efficiently extracting the metabolites of interest, and sometimes chemically modifying them (derivatization) to make them suitable for analysis.

The goal of quenching is to provide a "snapshot" of the metabolic state at a specific moment. mcgill.ca Because metabolite levels can change in milliseconds, this step must be performed rapidly. For cultured cells, this often involves quickly washing the cells and then adding an ice-cold solvent, such as 80% methanol or liquid nitrogen, to instantly stop all metabolic processes. ox.ac.uk For tissues, freeze-clamping using tongs pre-chilled in liquid nitrogen is a common and effective method. nih.govmcgill.ca

Following quenching, metabolites are extracted from the cellular or tissue matrix. A common technique involves using a biphasic solvent system, such as a mixture of methanol, chloroform, and water. This separates the polar metabolites (including NAC, cysteine, and glutathione), which partition into the aqueous/methanol phase, from the nonpolar lipids, which move to the chloroform phase. mdpi-res.com The choice of extraction solvent is crucial, and care must be taken to prevent the oxidation of thiol-containing compounds like NAC and cysteine. This can be mitigated by keeping samples cold and minimizing exposure to air. mcgill.capcdn.co

| Step | Technique | Purpose | Key Considerations |

| Quenching | Liquid Nitrogen / Cold Methanol | Instantly halt all enzymatic and metabolic activity. | Must be extremely rapid to prevent metabolic changes. |

| Extraction | Methanol/Chloroform/Water | Separate polar metabolites from lipids and proteins. | Maintain cold temperatures to prevent degradation of thiol compounds. |

| Purification | Centrifugation / Filtration | Remove proteins and cell debris from the metabolite extract. | Ensure filter materials do not bind with target analytes. |

Derivatization is the process of chemically modifying an analyte to enhance its properties for separation and detection on a specific analytical platform, most notably Gas Chromatography-Mass Spectrometry (GC-MS). Compounds like NAC, cysteine, and other amino acids are polar and not sufficiently volatile for direct GC-MS analysis. Derivatization replaces active hydrogen atoms on functional groups (e.g., -SH, -NH₂, -COOH) with nonpolar moieties, increasing volatility.

Common derivatization strategies for thiols and amino acids include:

Silylation: Reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with a tert-butyldimethylsilyl (TBDMS) group. This method is robust and creates stable derivatives suitable for GC-MS analysis.

Acylation/Esterification: A two-step process can be used where carboxyl groups are esterified (e.g., with propanol) followed by acylation of amine and thiol groups with an agent like pentafluoropropionic anhydride (PFPA). nih.gov This creates volatile derivatives with good chromatographic properties.

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary but can be used to improve sensitivity or chromatographic retention. For instance, reagents like 2-chloro-1-methylpyridinium iodide (CMPI) can be used to trap and stabilize reactive thiols like NAC at the time of sample collection, forming stable thioether derivatives that are readily analyzed by LC-MS/MS. nih.gov

Advanced Analytical Techniques for this compound and its Metabolites

The use of stable isotope-labeled this compound (¹³C₃,¹⁵N-NAC) provides a powerful tool for tracing its metabolic fate in biological systems. The distinct mass shift introduced by the heavy isotopes allows for precise differentiation from its endogenous, unlabeled counterparts. This section details the advanced analytical methodologies employed to detect and quantify ¹³C₃,¹⁵N-NAC and its downstream metabolites, offering insights into its absorption, distribution, metabolism, and excretion (ADME) pathways.

High-Resolution Mass Spectrometry (HRMS) for Isotope Tracing

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for stable isotope tracing studies due to its ability to accurately determine the mass-to-charge ratio (m/z) of ions, enabling the differentiation of isotopologues from other molecules with similar nominal masses. In studies involving ¹³C₃,¹⁵N-NAC, HRMS can unequivocally identify the labeled compound and its metabolites, providing high confidence in the analytical results. The incorporation of three ¹³C atoms and one ¹⁵N atom results in a mass increase of approximately 4 atomic mass units (AMU) compared to the unlabeled molecule, a shift that is readily detectable by HRMS. This technique has been instrumental in distinguishing labeled compounds from endogenous molecules and identifying previously undetected metabolic scrambling effects. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used analytical technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. This method is highly suitable for the analysis of N-Acetyl-L-cysteine and its metabolites in various biological matrices. In the context of ¹³C₃,¹⁵N-NAC research, LC-MS allows for the separation of the labeled compound and its metabolites from other endogenous components in complex samples like plasma, urine, and tissue homogenates prior to mass analysis.

The application of LC-MS in the study of ¹³C₃,¹⁵N-NAC involves the development of methods that can effectively quantify the labeled compound. For instance, a validated LC-MS method for the determination of NAC in plasma and tissues can be adapted for ¹³C₃,¹⁵N-NAC. nih.govscispace.com Such methods are typically linear over a specific concentration range and demonstrate high recovery rates. nih.govscispace.com The use of an isotope-labeled internal standard, such as ¹³C₃,¹⁵N-NAC itself, is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.gov

Below is an interactive data table illustrating typical recovery rates for an LC-MS method for NAC in different tissues, which would be applicable to studies with ¹³C₃,¹⁵N-NAC.

| Tissue | Spiked Concentration (µg/mL) | Recovery Range (%) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of metabolites, particularly for volatile and thermally stable compounds. For the analysis of N-Acetyl-L-cysteine and its metabolites, derivatization is often required to increase their volatility. GC-MS can be effectively used to trace the metabolic fate of the ¹³C₃,¹⁵N-labeled backbone of N-Acetyl-L-cysteine into various metabolic pathways.

In a study investigating the metabolic responses to NAC, GC-MS was used to unravel its impact on cysteine metabolism. nih.gov Such an approach can be applied to ¹³C₃,¹⁵N-NAC to track the incorporation of the labeled atoms into other amino acids and central carbon metabolism intermediates. For example, the labeled cysteine moiety of ¹³C₃,¹⁵N-NAC can be traced into serine and hydroxypyruvate, which are precursors in the cysteine synthesis pathway. nih.gov

The table below illustrates hypothetical GC-MS data showing the relative abundance of labeled and unlabeled metabolites following administration of ¹³C₃,¹⁵N-NAC.

| Metabolite | Isotopologue | Relative Abundance (%) |

|---|---|---|

| Cysteine | Unlabeled | 45 |

| ¹³C₃,¹⁵N-Cysteine | 55 | |

| Serine | Unlabeled | 85 |

| ¹³C-Serine | 15 | |

| Hydroxypyruvate | Unlabeled | 92 |

| ¹³C-Hydroxypyruvate | 8 |

Tandem Mass Spectrometry (MS/MS) is an essential tool for the structural confirmation of metabolites and for obtaining more detailed information about the distribution of isotopes within a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are detected. This process provides a fragmentation pattern that is characteristic of the molecule's structure.

When analyzing ¹³C₃,¹⁵N-NAC and its metabolites, MS/MS can be used to confirm the identity of the labeled compounds by comparing their fragmentation patterns to those of their unlabeled counterparts. The mass shifts in the fragment ions can reveal the location of the isotopic labels within the molecule. For example, in a study using a d3-N-acetylcysteine internal standard, specific mass transitions were monitored for quantification. nih.gov A similar approach can be applied to ¹³C₃,¹⁵N-NAC, where specific precursor-to-product ion transitions would be monitored.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI/MSMS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of N-Acetyl-L-cysteine. nih.govscispace.comsemanticscholar.org This high-throughput technique allows for the rapid and quantitative assessment of ¹³C₃,¹⁵N-NAC and its metabolites in biological samples.

A validated UPLC-MS method has been successfully applied to study the tissue distribution of NAC in rats, demonstrating its utility in pharmacokinetic studies. nih.govscispace.com The method's linearity, limit of detection (LOD), and limit of quantitation (LOQ) are critical parameters for ensuring accurate measurements. nih.govscispace.com For ¹³C₃,¹⁵N-NAC, a UPLC-ESI/MSMS method would be developed to specifically detect and quantify the labeled compound and its metabolites, providing valuable data on their distribution and clearance.

The following interactive table presents typical validation parameters for a UPLC-MS method for NAC, which would be relevant for a ¹³C₃,¹⁵N-NAC study.

| Parameter | Plasma | Liver, Kidney, Heart, Lungs, Spleen |

|---|---|---|

| Linearity Range (µg/mL) | 1–120 | 1–15 |

| Limit of Detection (LOD) (µg/mL) | 0.20 | |

| Limit of Quantitation (LOQ) (µg/mL) | 0.66 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules and for obtaining information about the position and extent of isotopic labeling. While MS provides information about the mass of a molecule and its fragments, NMR can provide detailed insights into the specific atoms that are labeled. The use of spin-½ isotopes like ¹³C and ¹⁵N enhances NMR studies of proteins and other biomolecules. nih.gov

In the context of ¹³C₃,¹⁵N-NAC research, NMR spectroscopy can be used to determine the precise location of the ¹³C and ¹⁵N atoms within the NAC molecule and its metabolites. This is particularly useful for understanding the stereospecificity of enzymatic reactions and for tracing the flow of atoms through metabolic pathways. nih.gov For example, ¹³C and ¹⁵N-edited NMR experiments can be designed to specifically observe the signals from the labeled atoms, providing unambiguous evidence of their incorporation into various metabolites.

The enrichment of ¹³C and ¹⁵N isotopes is a fundamental aspect of NMR studies of proteins. nih.gov Similar principles apply to the study of smaller molecules like ¹³C₃,¹⁵N-NAC. By analyzing the NMR spectra of biological samples after administration of the labeled compound, researchers can quantify the isotopic enrichment at specific atomic positions, providing a detailed picture of metabolic fluxes.

Ancillary Chromatographic Separation Techniques

To analyze complex biological samples, NMR spectroscopy is often coupled with powerful separation techniques. These chromatographic methods are essential for isolating N-Acetyl-L-cysteine and its metabolites from the intricate mixture of cellular components, thereby enabling more accurate and sensitive detection.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds like N-Acetyl-L-cysteine and its derivatives. halocolumns.comhalocolumns.com This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention and separation of hydrophilic analytes. halocolumns.comhalocolumns.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a versatile and widely used technique for the separation of a broad range of molecules. insights.bio For N-Acetyl-L-cysteine analysis, specific methods have been developed using C18 columns, which separate compounds based on their hydrophobicity. insights.bio

Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOFMS): This high-resolution technique separates molecules based on their charge-to-size ratio, providing excellent separation efficiency for charged species like amino acids and their derivatives. When coupled with TOFMS, it allows for precise mass determination and isotopologue analysis.

| Technique | Principle of Separation | Application for this compound |

| HILIC | Partitioning between a hydrophilic stationary phase and a high-organic mobile phase. halocolumns.com | Separation of polar metabolites derived from the tracer. |

| RP-HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. insights.bio | Routine analysis and quantification of N-Acetyl-L-cysteine. insights.biosielc.com |

| CE-TOFMS | Differential migration in an electric field. | High-resolution separation and identification of labeled metabolites in complex mixtures. |

Computational and Bioinformatic Approaches for this compound Data Analysis

The raw data obtained from NMR and mass spectrometry experiments require sophisticated computational and bioinformatic tools for meaningful interpretation. These approaches are essential for converting isotopic labeling patterns into quantitative metabolic fluxes.

Isotope Tracing Data Deconvolution and Natural Abundance Correction

A critical first step in analyzing data from stable isotope tracing experiments is to correct for the natural abundance of heavy isotopes. nih.govnih.govsemanticscholar.orgresearchgate.net Elements like carbon and nitrogen naturally contain a small percentage of heavier isotopes (e.g., 13C and 15N). nih.gov These naturally occurring isotopes contribute to the mass isotopomer distributions of metabolites and must be mathematically removed to accurately determine the enrichment from the administered tracer. nih.govnih.gov Failure to perform this correction can lead to significant errors in flux calculations. uni-regensburg.de Various algorithms and software packages are available to perform this deconvolution, ensuring that the measured isotopic patterns solely reflect the metabolic processing of this compound. uni-regensburg.de

Metabolic Flux Analysis (MFA) Algorithms and Software for Carbon and Nitrogen Flux Quantification

Metabolic Flux Analysis (MFA) is a powerful computational framework used to quantify the rates (fluxes) of metabolic reactions within a biochemical network. creative-proteomics.comnih.govmedchemexpress.com By utilizing the isotopomer distribution data from this compound experiments, MFA algorithms can solve a system of algebraic equations that describe the flow of atoms through the metabolic network. nih.govresearchgate.net This analysis provides a detailed map of cellular metabolism, revealing the relative and absolute fluxes through various pathways. nih.govmetalyticsbio.com

Several software packages have been developed to facilitate MFA, each with its own set of algorithms and user interfaces. These tools take as input the metabolic network model, the isotopic labeling data, and physiological data (e.g., substrate uptake and product secretion rates) to compute the intracellular fluxes. nih.govucdavis.edu

| Software | Key Features | Primary Application |

| INCA | Isotopomer Network Compartmental Analysis; handles non-stationary MFA. ucdavis.eduvueinnovations.com | Dynamic and steady-state metabolic flux analysis. vueinnovations.com |

| 13CFLUX2 | Compatible with multi-platform data (MS and NMR). nih.govucdavis.edu | Steady-state 13C-based metabolic flux analysis. nih.gov |

| FiatFlux | Primarily for GC-MS data and 13C glucose tracers. nih.govucdavis.edu | Analysis of central carbon metabolism. nih.gov |

| OpenMebius | Open-source platform for conventional 13C-MFA. ucdavis.edu | Modeling and simulation of metabolic fluxes. |

The integration of dual-labeling data from this compound into these MFA frameworks allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive understanding of cellular metabolism. nih.gov

Network Reconstruction and Pathway Mapping Tools

The utilization of stable isotope-labeled compounds, such as N-Acetyl-L-cysteine-¹³C₃,¹⁵N, is fundamental to the field of metabolomics for elucidating the intricate architecture of metabolic networks. This dual-labeling strategy, incorporating both heavy carbon (¹³C) and nitrogen (¹⁵N) isotopes, provides a powerful tool for tracing the metabolic fate of this molecule and its constituent atoms through various biochemical pathways. alfa-chemistry.com By introducing the labeled compound into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites, offering unparalleled insights into the dynamics of cellular metabolism. springernature.comnih.gov

The core of this approach, known as Stable Isotope Resolved Metabolomics (SIRM), lies in the ability to distinguish and quantify isotopologues—molecules that differ only in their isotopic composition. nih.govnih.gov Analytical platforms, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to detect these mass shifts. alfa-chemistry.comnih.gov High-resolution MS can reliably separate isotopically labeled compounds based on their mass difference, while NMR can provide detailed information on the specific position of an isotope within a molecule. alfa-chemistry.comnih.gov The resulting mass distribution vectors (MDVs) reveal the fractional abundance of each isotopologue for a particular metabolite, which is the foundational data for subsequent analysis. nih.gov

This empirical data is then computationally processed to reconstruct metabolic pathways and quantify the rates of metabolic reactions, a practice known as Metabolic Flux Analysis (MFA). nih.govnih.gov MFA uses the measured isotope labeling patterns of intracellular metabolites as an input to calculate the flow of molecules, or flux, through a network of biochemical reactions. nih.govresearchgate.net By tracing both carbon and nitrogen, N-Acetyl-L-cysteine-¹³C₃,¹⁵N allows for a more comprehensive mapping of pathways where both elements are involved, such as amino acid and nucleotide metabolism. alfa-chemistry.com

A variety of sophisticated software tools have been developed to facilitate the analysis of stable isotope tracing data, from initial data processing to the final visualization of metabolic flux maps. These tools automate the complex calculations required for MFA and provide platforms for visualizing the results in a biological context. nih.govescholarship.org They can correct for naturally occurring isotopes, perform least-squares regression to fit the labeling data to a metabolic model, and generate comprehensive flux maps that depict the flow of atoms throughout intracellular metabolism. nih.govescholarship.org Some tools are designed for steady-state MFA, while others can handle isotopically non-stationary experiments, which are particularly useful for studying dynamic systems. nih.gov

The table below summarizes a selection of commonly used software tools for processing and analyzing data from stable isotope tracing experiments.

| Tool Name | Primary Function | Key Features | Relevant Analysis Type |

| INCA | Metabolic Flux Analysis (MFA) | Performs both steady-state and isotopically non-stationary MFA. nih.gov | ¹³C-MFA, INST-MFA |

| 13CFLUX2 | Metabolic Flux Analysis (MFA) | Facilitates model generation and computational analysis of steady-state isotope labeling experiments. nih.gov | Steady-State ¹³C-MFA |

| Escher-Trace | Data Visualization & Analysis | Corrects for natural isotope abundance and visualizes labeling data on metabolic pathway maps. escholarship.org | Stable Isotope Tracing |

| IsoCor | Data Correction | Corrects raw mass spectrometry data for natural isotope abundances. escholarship.org | Metabolomics, Isotope Tracing |

| XCMS | Data Processing | A widely used platform for processing mass spectrometry data, including peak identification and alignment. creative-proteomics.com | Metabolomics |

| MAVEN | Data Processing & Visualization | Processes and visualizes mass spectrometry-based metabolomics data, including isotope tracing experiments. creative-proteomics.com | Metabolomics, Isotope Tracing |

| MetaboAnalyst | Pathway Analysis | Integrates metabolomics data for pathway enrichment and visualization, helping to identify affected metabolic pathways. creative-proteomics.com | Metabolomics |

| OpenFLUX | Metabolic Flux Analysis (MFA) | An open-source software for ¹³C-based metabolic flux analysis. nih.govucdavis.edu | Steady-State ¹³C-MFA |

These computational tools are indispensable for translating the raw analytical data generated from experiments with N-Acetyl-L-cysteine-¹³C₃,¹⁵N into a coherent understanding of metabolic network structure and function. They enable researchers to move beyond static measurements of metabolite concentrations to a dynamic view of pathway utilization, revealing how metabolic fluxes are altered in response to various stimuli, genetic modifications, or disease states. nih.govresearchgate.net

Applications of N Acetyl L Cysteine 13c3,15n in Elucidating Specific Metabolic Pathways

Dissecting Cysteine and Sulfur Amino Acid Metabolism Dynamics

The use of N-Acetyl-L-cysteine-13C3,15N provides a powerful method for investigating the complex and interconnected pathways of cysteine and sulfur amino acid metabolism. By introducing a labeled form of cysteine, scientists can follow its metabolic fate, measure pathway activities, and understand how these processes are regulated. nih.govacs.org

Tracing the Incorporation of this compound into Cellular Cysteine Pools

After cellular uptake and deacetylation, the ¹³C₃,¹⁵N-labeled cysteine released from this compound joins the endogenous pool of this amino acid. Researchers can then monitor the incorporation of these heavy isotopes into various downstream metabolites. For instance, studies in acute myeloid leukemia (AML) stem cells have shown that these cells readily take up externally supplied ¹³C₃,¹⁵N-cysteine. nih.gov The labeled cysteine is then utilized in subsequent metabolic reactions, with the heavy carbon and nitrogen atoms acting as a clear signature that can be detected by mass spectrometry. nih.gov

In other biological systems, such as the parasite Entamoeba histolytica, tracing experiments with ¹³C₃,¹⁵N-cysteine have demonstrated its metabolism into products like L-alanine and various thiazolidine-4-carboxylic acids, showcasing the diverse fates of cysteine within a cell. nih.govniph.go.jp These studies highlight how the tracer can reveal not only the primary metabolic routes but also alternative or organism-specific pathways. nih.gov The rate at which the labeled cysteine replaces the unlabeled pool provides critical information about cellular cysteine uptake and turnover. nih.govniph.go.jp

Investigating Transsulfuration and Desulfuration Pathway Fluxes

The transsulfuration pathway is a key metabolic route that synthesizes cysteine from homocysteine, linking sulfur amino acid metabolism with the methionine cycle. nih.govcreative-proteomics.com While this compound introduces cysteine that has already been synthesized, it is instrumental in studying the subsequent flux of this amino acid into critical downstream pathways, such as glutathione (B108866) synthesis. nih.govitaljmed.org By measuring the rate of appearance of labeled glutathione, researchers can assess the capacity of the cell to utilize available cysteine, which is often the rate-limiting precursor for this process. nih.govitaljmed.org

For example, tracer studies using ¹³C₃,¹⁵N-cysteine in primary mouse hepatocytes were employed to investigate how environmental toxins affect hepatic glutathione biosynthesis. nih.govacs.org Such experiments can quantify how pathway flux is altered in response to oxidative stress or xenobiotic exposure. nih.govacs.org Furthermore, the conversion of the labeled cysteine into other products, such as labeled L-alanine, provides insight into the activity of desulfuration pathways, where the sulfur group is removed from cysteine. nih.gov

Understanding the Interplay with Methionine Cycle and Folate Metabolism

The methionine cycle is responsible for generating S-adenosylmethionine (SAM), the universal methyl donor, and its activity is tightly linked to the folate cycle. creative-proteomics.com The methionine cycle produces homocysteine, which stands at a critical metabolic crossroads: it can either be remethylated back to methionine or be irreversibly directed into the transsulfuration pathway to produce cysteine. nih.govcreative-proteomics.com

Using this compound allows researchers to isolate and study the metabolic fate of cysteine independently of its de novo synthesis from the methionine cycle. nih.gov By providing a direct, labeled source of cysteine, scientists can investigate how its availability and subsequent metabolism influence related pathways. For example, understanding the rate at which this exogenous cysteine is used for glutathione synthesis can provide indirect information about the cell's reliance on the transsulfuration pathway to meet its cysteine demands, thereby reflecting the metabolic flux coming from homocysteine and the methionine cycle. nih.govnih.gov

Quantifying Glutathione Biosynthesis and Turnover Kinetics

Glutathione (GSH) is a vital tripeptide antioxidant synthesized from glutamate (B1630785), cysteine, and glycine. italjmed.org this compound is an excellent tool for directly measuring the dynamics of glutathione synthesis and turnover, as the availability of cysteine is typically the rate-limiting step in its production. italjmed.orgnih.gov

Direct Flux Measurement of de Novo Glutathione Synthesis via this compound

When the ¹³C₃,¹⁵N-labeled cysteine moiety from the tracer is incorporated into glutathione, it creates a labeled glutathione molecule (specifically, a mass isotopologue of M+4, reflecting the three heavy carbons and one heavy nitrogen). nih.govnih.gov This allows for the direct measurement of the rate of de novo (new) glutathione synthesis. nih.govnih.gov

A study on leukemia stem cells (LSCs) incubated with ¹³C₃,¹⁵N-cysteine demonstrated that the labeled cysteine was exclusively metabolized to glutathione. nih.gov The intensity of labeled glutathione increased steadily over a 24-hour period, indicating continuous synthesis and providing a clear measure of the pathway's activity. nih.gov This direct tracing avoids the complexities of precursor pool dilutions that can occur when using tracers further upstream, such as labeled methionine or serine. nih.gov

| Incubation Time (Hours) | Relative Intensity of Labeled Glutathione (M+4) |

|---|---|

| 1 | Low |

| 6 | Moderate |

| 12 | High |

| 24 | Very High |

This table is a qualitative representation based on findings that show a time-dependent increase in labeled glutathione intensity in ROS-low LSCs after incubation with ¹³C₃¹⁵N-cysteine. nih.gov

Assessment of Glutathione Pool Dynamics and Recycling Mechanisms

The total glutathione pool in a cell exists in a dynamic equilibrium between its reduced form (GSH), its oxidized form (glutathione disulfide, GSSG), and glutathione molecules bound to proteins. nih.govnih.gov Stable isotope tracing with this compound is crucial for assessing the dynamics of this entire pool. By measuring the rate of synthesis of new, labeled GSH, researchers can determine the fractional synthesis rate of glutathione—the percentage of the total pool that is replaced per day. researchgate.net

This information, combined with measurements of the total pool size, allows for the calculation of absolute synthesis rates. nih.gov Furthermore, studies using related labeled NAC probes have shown that NAC can form disulfide bonds with existing glutathione molecules (NAC-GSH), which speaks to the interaction of the tracer with the redox cycling of the glutathione pool. nih.gov By tracking the appearance and eventual decline of the labeled glutathione signal over longer periods, scientists can model the kinetics of both glutathione consumption and recycling, providing a comprehensive picture of its homeostatic regulation. nih.gov

Interrogation of Central Carbon and Nitrogen Metabolism Interconnections

The labeled carbon and nitrogen atoms from N-Acetyl-L-cysteine-¹³C₃,¹⁵N are not confined to the γ-glutamyl cycle. Cysteine is a key node in metabolism, linking amino acid metabolism with central carbon and nitrogen pathways, including the Tricarboxylic Acid (TCA) cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway.

After conversion from N-Acetyl-L-cysteine, the L-cysteine-¹³C₃,¹⁵N can be metabolized into various compounds that feed into the TCA cycle. A significant pathway involves the conversion of cysteine to pyruvate (B1213749) or to acetyl-coenzyme A (acetyl-CoA). nih.gov These molecules, now carrying the ¹³C label, can enter the TCA cycle, and the label can be traced through the various intermediates like citrate, α-ketoglutarate, succinate, and malate.

A study using Drosophila larvae fed with ¹³C₃¹⁵N₁-cysteine demonstrated this process clearly. nih.gov The heavy isotopes from cysteine were traced to coenzyme A (CoA) and subsequently to acetyl-CoA. This ¹³C-labeled acetyl-CoA then entered the TCA cycle, leading to the enrichment of TCA cycle intermediates with ¹³C atoms. This allows researchers to quantify the contribution of cysteine to the energy-producing and biosynthetic functions of the TCA cycle. nih.govharvard.edu The ¹⁵N label can also be tracked as it is transferred to other amino acids through transamination reactions, providing insights into nitrogen metabolism. nih.gov

| TCA Cycle Intermediate | Fractional Enrichment from ¹³C₃¹⁵N₁-Cysteine (m+2) |

| Citrate / Isocitrate | > 2.5% |

| α-Ketoglutarate | ~ 1.5% |

| Succinate | ~ 2.0% |

| Malate | > 2.5% |

This table shows representative data on the fractional enrichment of TCA cycle intermediates with two ¹³C atoms (m+2) derived from ¹³C₃¹⁵N₁-cysteine fed to Drosophila larvae. The data indicates that carbon from cysteine actively enters and flows through the TCA cycle. nih.gov

The TCA cycle, glycolysis, and the pentose phosphate pathway (PPP) are intricately connected. isotope.com Glycolysis breaks down glucose into pyruvate, which can then be converted to acetyl-CoA and enter the TCA cycle. researchgate.net Intermediates from glycolysis can also be shunted into the PPP, which generates NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis.

By using N-Acetyl-L-cysteine-¹³C₃,¹⁵N, researchers can investigate how cysteine metabolism influences these interconnected pathways. For example, the acetyl-CoA derived from labeled cysteine can condense with oxaloacetate (which can be derived from glucose via glycolysis and pyruvate carboxylation) to form labeled citrate. nih.gov By simultaneously using a different isotope-labeled substrate, such as ¹³C-glucose, it is possible to trace the relative contributions of glucose and cysteine to the TCA cycle and to see how perturbations in one pathway affect the flux through the others. researchgate.net While direct studies using N-Acetyl-L-cysteine-¹³C₃,¹⁵N to specifically measure these integrated fluxes are complex, the principle allows for dissecting the metabolic rewiring that occurs in various physiological and pathological states.

The ¹⁵N atom in N-Acetyl-L-cysteine-¹³C₃,¹⁵N provides a direct means to measure the dynamics of protein turnover. Once the labeled cysteine is incorporated into the cellular amino acid pool, it is used during translation to synthesize new proteins. These newly synthesized proteins will contain ¹⁵N, making them "heavier" than the pre-existing, unlabeled proteins. nih.gov

By using mass spectrometry-based proteomics, the rate of protein synthesis, or fractional synthesis rate (FSR), can be determined by measuring the ratio of labeled (new) to unlabeled (old) peptides over time. nih.govasm.org Conversely, the rate of protein degradation can be measured by pre-labeling proteins with a "heavy" isotope and then monitoring the rate at which the labeled proteins disappear. acs.org This approach has been used to determine the turnover rates of hundreds to thousands of proteins simultaneously, providing a global view of protein dynamics within the cell.

A study on pancreatic cancer cells cultured with a ¹⁵N-labeled amino acid mixture determined the FSR for several key proteins. This methodology is directly applicable to studies using N-Acetyl-L-cysteine-¹³C₃,¹⁵N as a source for labeled cysteine.

| Protein Identified | Fractional Synthesis Rate (FSR) after 72h |

| Vimentin | 76% |

| Peroxiredoxin 1 | 69% |

| Heat shock protein 70 | 65% |

| Beta-tubulin | 58% |

| ATP synthase beta subunit | 51% |

| Actin, cytoplasmic 1 | 44% |

This table shows examples of fractional synthesis rates for various proteins in pancreatic cancer cells, as determined by mass spectrometry after labeling with ¹⁵N amino acids. The data demonstrates the wide range of turnover rates for different proteins. nih.gov

Investigating Macromolecular Labeling and Synthesis Pathways

Beyond central metabolism, the stable isotopes from N-Acetyl-L-cysteine-¹³C₃,¹⁵N can be traced into the synthesis of major classes of macromolecules, namely proteins and lipids, providing a quantitative measure of their synthesis rates and pathways.

As detailed in section 3.3.3, the ¹⁵N and ¹³C atoms from labeled cysteine are directly incorporated into the amino acid sequence of proteins during synthesis. nih.govasm.org This allows for the precise measurement of individual protein synthesis rates, offering insights into how cellular processes are regulated under different conditions.

The incorporation of the ¹³C label into lipids occurs via acetyl-CoA. nih.gov Cysteine can be catabolized to pyruvate and then to acetyl-CoA, or through other pathways that generate acetyl-CoA. Acetyl-CoA is the fundamental building block for the synthesis of fatty acids. Therefore, the ¹³C atoms from N-Acetyl-L-cysteine-¹³C₃,¹⁵N can be found in the fatty acid chains of various lipid species, including triglycerides and phospholipids. Stable isotope tracer analysis using high-resolution mass spectrometry can detect and quantify this incorporation, revealing the contribution of cysteine to de novo lipogenesis. nih.gov This is particularly relevant in diseases like cancer, where metabolic pathways are often reprogrammed to support rapid cell growth and proliferation.

| Macromolecule | Isotope Traced | Precursor Molecule | Pathway |

| Proteins | ¹³C, ¹⁵N | L-cysteine-¹³C₃,¹⁵N | Translation (Protein Synthesis) |

| Lipids (Fatty Acids) | ¹³C | Acetyl-CoA (from cysteine) | De Novo Lipogenesis |

This table summarizes the pathways through which the ¹³C and ¹⁵N isotopes from N-Acetyl-L-cysteine-¹³C₃,¹⁵N are incorporated into proteins and lipids.

Tracing Nucleotide Synthesis Pathways from Cysteine-Derived Precursors

The synthesis of nucleotides, the fundamental building blocks of DNA and RNA, is intricately linked with amino acid metabolism. nih.gov While amino acids such as glycine, aspartate, and glutamine are well-known direct precursors for the purine (B94841) and pyrimidine (B1678525) rings, cysteine's role is more indirect yet critical. libretexts.org Cysteine metabolism is essential for producing key cofactors and intermediates that support nucleotide synthesis. mdpi.com For instance, the catabolism of cysteine can generate pyruvate, which feeds into the tricarboxylic acid (TCA) cycle, and intermediates for the pentose phosphate pathway (PPP), the source of the ribose-5-phosphate backbone of nucleotides. nih.govmdpi.com

Recent studies have highlighted a significant link between cysteine availability and nucleotide metabolism. biorxiv.orgnih.gov Research using metabolic profiling has shown that limiting cysteine availability, for example through the use of the inhibitor erastin, leads to substantial alterations in the levels of nucleotide-related metabolites. biorxiv.orgbiorxiv.org In several cell lines, cysteine deprivation resulted in nucleotide depletion, suggesting that a lack of this amino acid disrupts nucleotide biosynthesis. nih.govbiorxiv.org

The use of N-Acetyl-L-cysteine-¹³C₃,¹⁵N provides a sophisticated tool to dissect these connections. As NAC is a cell-permeable precursor to cysteine, administering the labeled form allows researchers to trace the ¹³C and ¹⁵N atoms. By analyzing the mass isotopologue distribution in downstream metabolites, one can quantify the flux of cysteine-derived carbons and nitrogen into pathways that support nucleotide synthesis. For example, labeled carbon from cysteine could be traced through the TCA cycle and into aspartate (a pyrimidine precursor) or into the one-carbon metabolism pool via serine, which is crucial for purine synthesis. nih.gov Tracking these labeled atoms provides direct evidence of how cysteine contributes to the nucleotide precursor pool, particularly under varying physiological or pathological conditions.

Table 1: Impact of Cysteine Deprivation on Nucleotide-Related Metabolites This interactive table summarizes findings on how limiting cysteine availability affects nucleotide pools, providing a rationale for using tracers like N-Acetyl-L-cysteine-¹³C₃,¹⁵N to investigate these links. Data is illustrative of findings reported in literature. biorxiv.orgnih.govbiorxiv.org

| Cell Line | Condition | Observed Effect on Nucleotide Pools | Statistical Significance |

| HT-1080 | Erastin Treatment (Cysteine Deprivation) | Significant alterations in nucleotides, precursors, and breakdown products. | Statistically overrepresented |

| BT-549 | Erastin Treatment (Cysteine Deprivation) | Significant alterations in nucleotides and related metabolites. | Statistically overrepresented |

| U2OS | Erastin Treatment (Cysteine Deprivation) | Observable changes in nucleotide levels. | Not statistically overrepresented |

| HT-1080 | RSL3 Treatment (GPX4 Inhibition) | Significant alterations in nucleotide-related metabolites. | Statistically overrepresented |

Elucidation of Redox Homeostasis Mechanisms Through Metabolite Tracing

Redox homeostasis, the balance between oxidants and antioxidants, is crucial for normal cellular function, and its dysregulation is implicated in numerous diseases. researchgate.net Stable isotope tracing is a powerful methodology for investigating the metabolic fluxes that maintain this balance. nih.govoup.com By introducing labeled precursors, researchers can track the synthesis and turnover of key redox-active molecules. biorxiv.org N-Acetyl-L-cysteine-¹³C₃,¹⁵N is particularly valuable in this context because NAC is a well-known antioxidant and a precursor to glutathione (GSH), the most abundant intracellular antioxidant. nih.gov

Following Labeled N-Acetyl-L-cysteine into Thiol-Disulfide Exchange Pathways

Thiol-disulfide exchange reactions are fundamental to redox signaling and protein function, wherein the thiol group of a cysteine residue is reversibly oxidized to form a disulfide bond. mdpi.com NAC can directly participate in these pathways. nih.gov A prominent example of this is NAC's ability to regenerate the antioxidant capacity of human serum albumin (HSA). The Cys34 residue of albumin is a significant scavenger of oxidants in plasma, and in the process, it can become blocked by forming a mixed disulfide with cysteine (HSA-Cys). nih.gov

Research has demonstrated that NAC can break this HSA-Cys disulfide bond, thereby regenerating the functional free thiol of albumin (HSA-SH) and forming a new mixed disulfide, NAC-Cys. nih.gov By using N-Acetyl-L-cysteine-¹³C₃,¹⁵N, this specific exchange can be unequivocally traced. The appearance of a labeled NAC-Cys disulfide in plasma following administration of the tracer would provide direct evidence of this antioxidant-regenerating mechanism. This process is dose-dependent and showcases a direct extracellular antioxidant effect of NAC that is distinct from its role as a glutathione precursor. nih.gov

Table 2: Research Findings on NAC-Mediated Regeneration of Albumin Cys34 This interactive table presents data illustrating the dose-dependent effect of N-Acetyl-cysteine (NAC) on regenerating the free thiol form of albumin's Cysteine-34 residue (HSA-SH) from its cysteinylated state (HSA-Cys). Data is based on findings from in vitro studies with human plasma. nih.gov

| NAC Concentration (µg/mL) | Incubation Time (min) | % Regeneration of Free HSA-SH | Formed Disulfide |

| 5 | 60 | Increased | NAC-Cys |

| 10 | 60 | Further Increased | NAC-Cys |

| 50 | 60 | Maximally Increased | NAC-Cys |

| 50 | 120 | Maintained | NAC-Cys |

Understanding the Dynamics of Oxidized and Reduced Glutathione Pools

Glutathione (GSH) is a tripeptide synthesized from glutamate, cysteine, and glycine. core.ac.uk It exists in both a reduced (GSH) and an oxidized (glutathione disulfide, GSSG) state, and the ratio of GSH to GSSG is a key indicator of cellular redox status. nih.gov N-Acetyl-L-cysteine-¹³C₃,¹⁵N serves as an excellent tracer for studying the dynamics of these pools. After cellular uptake and deacetylation, the resulting L-cysteine-¹³C₃,¹⁵N is incorporated into the de novo synthesis of glutathione. x-mol.comacs.org

This results in a glutathione molecule with a mass increase of 4 Da (3 from ¹³C and 1 from ¹⁵N) compared to the unlabeled molecule. Using liquid chromatography-mass spectrometry (LC-MS), it is possible to distinguish between the unlabeled (pre-existing) and the newly synthesized, labeled GSH pool. x-mol.com Furthermore, the labeled oxidized form, GSSG, can also be detected, which would contain two labeled cysteine moieties, resulting in a significant mass shift. By monitoring the rate of appearance of labeled GSH and its conversion to labeled GSSG over time, researchers can precisely calculate the fractional synthesis rate (FSR) of glutathione and quantify the flux between the reduced and oxidized pools under various conditions. core.ac.uknih.gov This technique provides invaluable insights into how cells manage oxidative stress by regulating GSH synthesis and recycling. researchgate.net

Table 3: Tracing Glutathione Pools with N-Acetyl-L-cysteine-¹³C₃,¹⁵N This interactive table illustrates how mass spectrometry can be used to differentiate and quantify glutathione species when using N-Acetyl-L-cysteine-¹³C₃,¹⁵N as a tracer. The mass shifts allow for dynamic flux analysis. x-mol.comacs.org

| Analyte | Description | Precursor Tracer | Expected Mass Shift (Da) | Information Gained |

| Unlabeled GSH | Pre-existing reduced glutathione pool | None | M+0 | Basal pool size |

| Labeled GSH | Newly synthesized reduced glutathione | N-Acetyl-L-cysteine-¹³C₃,¹⁵N | M+4 | De novo synthesis rate |

| Unlabeled GSSG | Oxidized form of pre-existing GSH | None | M+0 | Basal oxidized pool |

| Labeled GSSG | Oxidized form of newly synthesized GSH | N-Acetyl-L-cysteine-¹³C₃,¹⁵N | M+8 | Flux from reduced to oxidized pool |

Assessment of Reactive Oxygen Species (ROS) Impact on Sulfur Metabolite Fluxes

Elevated levels of reactive oxygen species (ROS) cause oxidative stress, which can significantly alter cellular metabolism, particularly the pathways involving sulfur-containing amino acids. nih.govnih.gov Cysteine metabolism is central to the antioxidant response, not only through glutathione synthesis but also by its conversion into other sulfur-containing metabolites. mdpi.com The impact of ROS on the flux through these pathways can be quantitatively assessed using N-Acetyl-L-cysteine-¹³C₃,¹⁵N.

Studies in various organisms have shown that conditions of oxidative stress or cysteine deprivation lead to dramatic shifts in sulfur metabolism. nih.govresearchgate.net For example, under such stress, the flux of cysteine may be rerouted. Using a labeled cysteine precursor allows researchers to trace the metabolic fate of cysteine under normal versus high-ROS conditions. niph.go.jp In experiments where cells are exposed to an ROS-inducing agent, the introduction of labeled NAC would reveal how the ¹³C and ¹⁵N atoms are distributed among downstream metabolites like taurine, hydrogen sulfide (B99878) (H₂S) precursors, and intermediates of cysteine catabolism such as pyruvate. mdpi.comniph.go.jp A decrease in labeled glutathione coupled with an increase in labeled catabolic products would indicate a shift in metabolic priorities from antioxidant synthesis to other protective or energy-generating pathways in response to the oxidative insult. nih.gov This approach provides a dynamic view of metabolic plasticity in response to oxidative stress. nih.gov

Table 4: Illustrative Changes in Labeled Sulfur Metabolite Fluxes Under Oxidative Stress This interactive table shows hypothetical but representative data based on published findings, illustrating how the metabolic fate of a labeled cysteine tracer might change when cells are subjected to oxidative stress (e.g., via paraquat (B189505) or H₂O₂), leading to altered sulfur metabolite fluxes. nih.govnih.govniph.go.jp

| Labeled Metabolite (from Tracer) | Relative Abundance (Control) | Relative Abundance (Oxidative Stress) | Interpretation of Change |

| ¹³C₃,¹⁵N-Glutathione | 100% | 65% | Decreased de novo synthesis or increased consumption |

| ¹³C₃-Pyruvate | 100% | 150% | Increased flux through cysteine catabolic pathway |

| ¹³C₃-Taurine Precursors | 100% | 120% | Upregulation of alternative antioxidant pathways |

| Other Sulfur Metabolites | 100% | 135% | Rerouting of sulfur metabolism to cope with stress |

Integration of N Acetyl L Cysteine 13c3,15n Tracing with Omics Technologies

Targeted and Untargeted Metabolomics Approaches Utilizing Isotopic Signatures

The incorporation of N-Acetyl-L-cysteine-¹³C₃,¹⁵N into cellular metabolism allows for the precise tracking of its metabolic fate through mass spectrometry-based metabolomics. Both targeted and untargeted approaches leverage the unique isotopic signature of this tracer to elucidate metabolic pathways and identify novel metabolites.

In targeted metabolomics , researchers focus on a predefined set of metabolites. When N-Acetyl-L-cysteine-¹³C₃,¹⁵N is introduced to a biological system, the heavy isotopes (¹³C and ¹⁵N) are incorporated into downstream metabolites. This results in a predictable mass shift in the targeted molecules, which can be quantified to determine their rate of synthesis and turnover. For instance, the labeled cysteine moiety can be traced into the glutathione (B108866) synthesis pathway, allowing for the quantification of flux through this critical antioxidant system.

Untargeted metabolomics , on the other hand, aims to capture a global snapshot of all detectable metabolites in a sample. The presence of N-Acetyl-L-cysteine-¹³C₃,¹⁵N introduces a distinct isotopic pattern that can be computationally identified to pinpoint all metabolites derived from the tracer. This approach is particularly useful for discovering previously unknown metabolic pathways or for identifying unexpected connections between different metabolic networks. A study on the acute effects of NAC administration utilized untargeted metabolomics to profile plasma and revealed broad changes in amino acid and lipid metabolism, demonstrating the power of this approach to capture systemic metabolic responses. nih.gov

The table below illustrates how isotopic signatures from N-Acetyl-L-cysteine-¹³C₃,¹⁵N can be used in both targeted and untargeted metabolomics.

| Metabolomics Approach | Methodology | Key Information Gained | Example Application |

| Targeted | Pre-selection of metabolites and monitoring their isotopologue distribution following tracer administration. | Quantitative flux through specific, well-defined metabolic pathways. | Measuring the rate of glutathione synthesis from the labeled cysteine precursor. |

| Untargeted | Global profiling of all detectable metabolites to identify those incorporating the ¹³C and ¹⁵N labels. | Discovery of novel metabolic fates of the tracer and identification of unexpected pathway activities. | Identifying previously uncharacterized cysteine-derived metabolites in response to oxidative stress. |

Fluxomics: Bridging Metabolite Levels with Dynamic Pathway Activities

Metabolic flux analysis, or fluxomics, moves beyond static metabolite concentrations to quantify the rates of metabolic reactions within a cell. The dual labeling of N-Acetyl-L-cysteine-¹³C₃,¹⁵N with both heavy carbon and nitrogen isotopes provides a powerful tool for dissecting the intricate network of metabolic fluxes.

By tracing the incorporation of both ¹³C and ¹⁵N into downstream metabolites, researchers can simultaneously track the flow of carbon and nitrogen through metabolic pathways. nih.gov This is particularly valuable for studying the interplay between central carbon metabolism and amino acid biosynthesis. For example, the ¹³C₃-labeled backbone of cysteine can be tracked through pathways like the tricarboxylic acid (TCA) cycle, while the ¹⁵N-labeled amino group can illuminate the dynamics of transamination reactions. nih.gov

A key advantage of using a dual-labeled tracer is the ability to resolve complex metabolic scenarios that would be ambiguous with a single label. For instance, in mycobacteria, dual labeling with ¹³C and ¹⁵N sources established glutamate (B1630785) as the central hub for nitrogen metabolism. nih.gov This approach improves the resolution of notoriously complex metabolic nodes and provides a more comprehensive understanding of cellular metabolism. nih.gov

The following table outlines the key principles and applications of using N-Acetyl-L-cysteine-¹³C₃,¹⁵N in fluxomics.

| Fluxomics Principle | Contribution of N-Acetyl-L-cysteine-¹³C₃,¹⁵N | Example of Insight Gained |

| Carbon Tracing | The ¹³C₃-labeled acetyl and cysteine moieties allow for the tracking of carbon flow through central metabolic pathways. | Quantifying the contribution of cysteine-derived carbon to the TCA cycle and gluconeogenesis. |

| Nitrogen Tracing | The ¹⁵N-labeled amino group enables the tracking of nitrogen assimilation and transfer reactions. | Determining the rates of transamination reactions involving cysteine and identifying key nitrogen donors and acceptors. |

| Simultaneous C and N Flux Quantification | The dual labeling provides a more constrained and accurate measurement of both carbon and nitrogen fluxes. nih.gov | Elucidating the coordinated regulation of carbon and nitrogen metabolism in response to nutrient availability. nih.gov |

Proteomics: Investigating Macromolecular Labeling Derived from N-Acetyl-L-cysteine-¹³C₃,¹⁵N

The integration of N-Acetyl-L-cysteine-¹³C₃,¹⁵N tracing with proteomics allows for the investigation of protein synthesis, modification, and turnover. As a precursor to the amino acid cysteine, the isotopically labeled cysteine derived from N-Acetyl-L-cysteine-¹³C₃,¹⁵N is incorporated into newly synthesized proteins. This enables the use of techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative proteomics.

By comparing the proteomes of cells grown in the presence of labeled and unlabeled cysteine precursors, researchers can accurately quantify changes in protein abundance under different experimental conditions. The ¹³C₃ and ¹⁵N labels on cysteine provide a distinct mass shift that can be readily detected by mass spectrometry, allowing for the differentiation and relative quantification of proteins from different cell populations.

Furthermore, the acetyl group of N-Acetyl-L-cysteine can also be a source for macromolecular labeling. N-terminal acetylation is a common protein modification, and the ¹³C-labeled acetyl group from the tracer could potentially be incorporated into the N-termini of proteins. nih.gov This would provide a novel method for studying the dynamics of N-terminal acetylation, a modification that plays a crucial role in protein stability and function. nih.gov

The table below summarizes the applications of N-Acetyl-L-cysteine-¹³C₃,¹⁵N in proteomics.

| Proteomic Application | Mechanism of Labeling | Information Obtained |

| Quantitative Proteomics (SILAC) | Incorporation of ¹³C₃,¹⁵N-cysteine into newly synthesized proteins. | Relative quantification of protein expression levels between different experimental conditions. |

| Protein Turnover Studies | Monitoring the rate of incorporation and loss of ¹³C₃,¹⁵N-cysteine in specific proteins over time. | Determination of protein synthesis and degradation rates. |

| N-terminal Acetylation Dynamics | Potential incorporation of the ¹³C-labeled acetyl group at the N-terminus of proteins. | Insights into the regulation and dynamics of this crucial protein modification. |

Systems Biology Modeling Informed by Isotope Tracing Data

Systems biology aims to understand the complex interactions within a biological system as a whole. Mathematical models are a cornerstone of this approach, and the data generated from N-Acetyl-L-cysteine-¹³C₃,¹⁵N tracing experiments are invaluable for building and validating these models.

The quantitative flux data obtained from metabolomics and fluxomics studies provide crucial constraints for metabolic network models. By incorporating these experimentally determined flux values, computational models can more accurately predict the behavior of the metabolic system under various conditions. For example, flux data can be used to refine genome-scale metabolic models, leading to a better understanding of cellular resource allocation and the identification of potential targets for metabolic engineering.

Furthermore, the dynamic information on protein synthesis and turnover from proteomic studies can be integrated into models that couple metabolism with gene expression and protein synthesis. This allows for a more holistic understanding of how cells respond to stimuli and maintain homeostasis. The use of ¹³C and ¹⁵N dual-labeled substrates, in general, provides a powerful and statistically rigorous platform to simultaneously infer carbon and nitrogen metabolism in any biological system. nih.gov

The following table highlights the role of N-Acetyl-L-cysteine-¹³C₃,¹⁵N tracing data in systems biology modeling.

| Modeling Approach | Type of Data Provided by Tracer | Impact on the Model |

| Metabolic Network Modeling | Quantitative metabolic fluxes for carbon and nitrogen pathways. nih.gov | Improved accuracy and predictive power of the model; identification of key regulatory nodes. nih.gov |

| Integrated Models of Metabolism and Gene Expression | Rates of protein synthesis and turnover. | A more comprehensive understanding of the interplay between metabolism and the proteome. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Data on the uptake, metabolism, and excretion of the tracer. | Prediction of the in vivo disposition and metabolic effects of N-Acetyl-L-cysteine. |

Challenges and Future Directions in N Acetyl L Cysteine 13c3,15n Research

Development of Novel Analytical Platforms for Enhanced Sensitivity and Coverage

The ability to detect and quantify a wide range of metabolites with high sensitivity is paramount for comprehensive metabolic analysis. numberanalytics.comnih.gov Recent years have seen significant progress in analytical technologies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com High-resolution mass spectrometry (HRMS) offers exceptional sensitivity and resolution, enabling the detection of a broader spectrum of metabolites. numberanalytics.comacs.org Similarly, advancements in NMR, such as high-field magnets, have improved resolution and sensitivity. numberanalytics.com

The development of novel analytical platforms continues to be a major focus. Innovations such as direct infusion-high-resolution mass spectrometry (DI-HRMS) are enabling rapid and high-throughput analysis of metabolic fluxes. mdpi.com Furthermore, the integration of different analytical techniques, like liquid chromatography-mass spectrometry (LC-MS), is becoming more common to achieve wider metabolite coverage. researchgate.net Future platforms are expected to offer even greater sensitivity, allowing for the detection of low-abundance metabolites and providing a more complete picture of the metabolome. nih.govresearchgate.net

Expansion of N-Acetyl-L-cysteine-13C3,15N Applications in Emerging Biological Systems

N-Acetyl-L-cysteine (NAC) and its isotopically labeled forms are valuable tools for studying a variety of biological processes. sigmaaldrich.comnih.govnih.gov As a precursor to glutathione (B108866), NAC plays a crucial role in cellular antioxidant defense systems. sigmaaldrich.comnih.gov The use of 13C and 15N labeled NAC allows for detailed investigation of glutathione metabolism and redox chemistry in vivo. nih.gov

Recent studies have demonstrated the utility of labeled NAC in diverse biological systems. For instance, in cancer research, it has been used to probe the metabolic dependencies of leukemia stem cells, revealing a reliance on cysteine for glutathione synthesis and energy metabolism. nih.gov In microbiology, labeled cysteine has been employed to trace metabolic pathways in organisms like Entamoeba histolytica. niph.go.jp Future applications are likely to expand into other emerging areas, such as the study of the microbiome and its impact on host metabolism. nih.govjmicrobiol.or.kr The ability to trace the metabolic fate of this compound in these complex systems will provide invaluable insights into their function and interactions.

Computational Advancements for Complex Metabolic Network Simulation and Bayesian Multi-model Approaches

The vast and complex datasets generated from isotope tracing experiments necessitate sophisticated computational tools for analysis and interpretation. osti.gov Metabolic flux analysis (MFA) is a key computational method that uses isotopic labeling data to estimate reaction rates within a metabolic network. biorxiv.org However, traditional MFA approaches often face challenges in accurately quantifying fluxes and their uncertainties, especially in large, genome-scale models. biorxiv.orgnih.gov

To address these limitations, there is a growing trend towards the use of more advanced computational methods, including Bayesian approaches. nih.govacs.orgoup.com Bayesian methods offer a probabilistic framework for flux estimation, allowing for a more rigorous quantification of uncertainty. nih.gov By integrating data from multiple sources and considering different model assumptions, Bayesian multi-model approaches can provide a more robust and comprehensive understanding of metabolic networks. biorxiv.org Future computational advancements will likely focus on developing more sophisticated algorithms and user-friendly software platforms to handle the increasing complexity of metabolic data and models. numberanalytics.comnih.gov These tools will be essential for simulating complex metabolic networks and for extracting meaningful biological insights from the data generated using tracers like this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of isotopically labeled N-Acetyl-L-cysteine (NAC) derivatives like NAC-13C3,15N for metabolic tracing studies?

- Methodological Answer : Synthesis protocols for NAC-13C3,15N can be adapted from Fmoc-based solid-phase peptide synthesis (SPPS) techniques. For example, coupling labeled amino acids (e.g., 13C3,15N-alanine derivatives) with cysteine residues under controlled conditions (DIEA, DMF, 15°C) ensures isotopic integrity . Adjust reaction stoichiometry and purification steps (e.g., HPLC or TFA cleavage) to minimize unlabeled byproducts. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment >98% .

Q. What analytical techniques are most effective for quantifying NAC-13C3,15N in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution (SID). Calibrate with internal standards (e.g., NAC-13C3,15N spiked into plasma or tissue homogenates) to account for matrix effects. Optimize chromatographic separation on porous graphite carbon (PGC) columns to resolve NAC from endogenous thiols like glutathione . For isotopic ratio analysis, employ liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) with online reduction modules (e.g., CrCl3 reactors) to achieve δ15N precision <1.4‰ .

Advanced Research Questions

Q. How can isotopic enrichment (13C3,15N) in NAC improve the resolution of metabolic flux analysis in redox studies?

- Methodological Answer : NAC-13C3,15N enables dual-isotope tracing of glutathione (GSH) synthesis and cysteine metabolism. Track 13C incorporation into GSH via LC-MS/MS and 15N into urea cycle intermediates via IRMS. Design time-course experiments with labeled NAC administered to cell cultures or animal models. Use kinetic modeling (e.g., isotopomer spectral analysis) to quantify flux rates and compartmentalize mitochondrial vs. cytosolic contributions to redox regulation .

Q. What experimental strategies resolve contradictions in NMR data for NAC-13C3,15N structural conformations?

- Methodological Answer : Discrepancies in coupling constants (e.g., 3JH-N vs. 2JH-N) may arise from dynamic equilibria between NAC tautomers. Use variable-temperature NMR (VT-NMR) to probe conformational stability. For 15N-labeled compounds, analyze 1H-15N heteronuclear couplings (e.g., 3JH10–N2 = 3.7 Hz) to distinguish regioisomers or confirm alkylation sites . Cross-validate with density functional theory (DFT) calculations to correlate observed couplings with predicted geometries .

Q. How can researchers design robust 15N-tracer experiments to study NAC’s role in nitrogen metabolism?

- Methodological Answer : Apply stratified sampling protocols for soil, water, and biological tissues to capture 15N redistribution. For in vivo studies, use pulse-chase labeling with NAC-13C3,15N and measure isotopic enrichment in amino acid pools via GC-IRMS. Address natural abundance variability (e.g., δ15N baseline corrections) and optimize sample size using power analysis to ensure statistical significance .

Critical Considerations

- Synthesis Challenges : NAC-13C3,15N’s acetyl and thiol groups require inert atmospheres (N2/Ar) to prevent oxidation. Use chelating agents (e.g., EDTA) in buffers to stabilize the compound .

- Data Interpretation : Cross-correlate isotopic ratios (e.g., 13C:15N) with metabolic endpoints to avoid confounding effects from natural abundance fluctuations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.